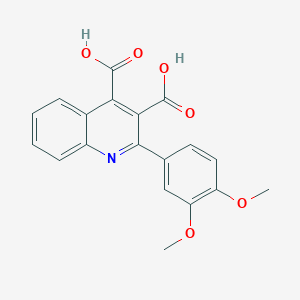
2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound is characterized by the presence of a quinoline core substituted with a 3,4-dimethoxyphenyl group and two carboxylic acid groups at positions 3 and 4 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized under acidic conditions to yield quinoline derivatives . Another method involves the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline . The specific conditions for synthesizing this compound would involve the appropriate choice of starting materials and reaction conditions tailored to introduce the 3,4-dimethoxyphenyl group and carboxylic acid functionalities.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using readily available starting materials and catalysts. The use of microwave irradiation, solvent-free conditions, and recyclable catalysts are some of the green chemistry approaches that have been explored for the synthesis of quinoline derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoline N-oxides, while reduction with sodium borohydride can produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-2,4-dicarboxylic acid: Similar in structure but lacks the 3,4-dimethoxyphenyl group.
2,2’-Biquinoline-4,4’-dicarboxylic acid: Contains two quinoline units linked together.
2,3-Quinoline dicarboxylic acid: Differently substituted quinoline derivative.
Uniqueness
2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid is unique due to the presence of the 3,4-dimethoxyphenyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for developing new drugs and materials .
Propiedades
Número CAS |
88342-86-3 |
|---|---|
Fórmula molecular |
C19H15NO6 |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)quinoline-3,4-dicarboxylic acid |
InChI |
InChI=1S/C19H15NO6/c1-25-13-8-7-10(9-14(13)26-2)17-16(19(23)24)15(18(21)22)11-5-3-4-6-12(11)20-17/h3-9H,1-2H3,(H,21,22)(H,23,24) |
Clave InChI |
DRFINYALGVAQCO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2C(=O)O)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


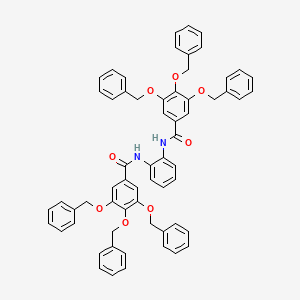
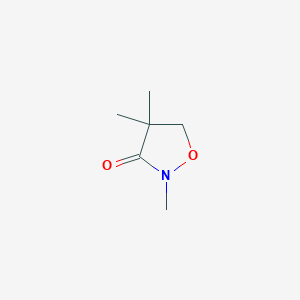
![5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12904287.png)
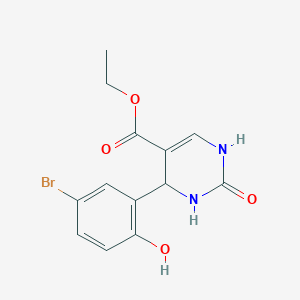
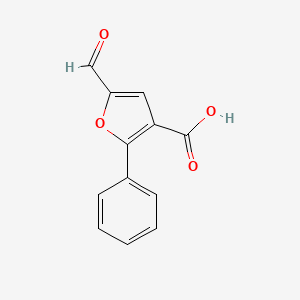
![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12904307.png)
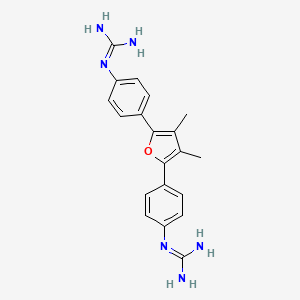

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B12904324.png)
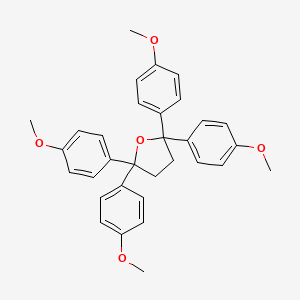
![(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine](/img/structure/B12904335.png)
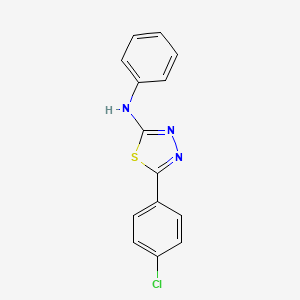
![2-[2,2-Bis(phenylsulfanyl)ethyl]furan](/img/structure/B12904353.png)

